molecular formula C15H15FN4O2 B2815211 1-(4-Fluorophenyl)-4-(3-nitropyridin-2-yl)piperazine CAS No. 400088-90-6

1-(4-Fluorophenyl)-4-(3-nitropyridin-2-yl)piperazine

Cat. No.: B2815211
CAS No.: 400088-90-6
M. Wt: 302.309
InChI Key: BMESPRMLRMHGFD-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-(3-nitropyridin-2-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-4-(3-nitropyridin-2-yl)piperazine typically involves the following steps:

    Fluorination: The fluorine atom can be introduced into the phenyl ring using fluorinating agents such as hydrogen fluoride or fluorine gas.

    Piperazine Formation: The final step involves the formation of the piperazine ring, which can be achieved through cyclization reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and fluorination processes, followed by purification and isolation of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-4-(3-nitropyridin-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium catalysts.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Cyclization: The piperazine ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalysts.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents.

    Cyclization: Catalysts such as Lewis acids, appropriate solvents.

Major Products

    Reduction: Formation of 1-(4-Aminophenyl)-4-(3-nitro-2-pyridinyl)piperazine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Cyclization: Formation of more complex piperazine-containing structures.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-(3-nitropyridin-2-yl)piperazine may involve interactions with specific molecular targets and pathways. The presence of the nitro group suggests potential interactions with enzymes and receptors, while the fluorine atom may enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: Lacks the nitro group, which may result in different biological activities.

    1-(3-Nitro-2-pyridinyl)piperazine: Lacks the fluorine atom, which may affect its binding affinity and stability.

    4-(3-Nitro-2-pyridinyl)piperazine: Lacks the fluorophenyl group, which may result in different chemical and biological properties.

Uniqueness

1-(4-Fluorophenyl)-4-(3-nitropyridin-2-yl)piperazine is unique due to the presence of both fluorine and nitro groups, which may confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interactions with molecular targets.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-(3-nitropyridin-2-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O2/c16-12-3-5-13(6-4-12)18-8-10-19(11-9-18)15-14(20(21)22)2-1-7-17-15/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMESPRMLRMHGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C=CC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701320088
Record name 1-(4-fluorophenyl)-4-(3-nitropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820235
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

400088-90-6
Record name 1-(4-fluorophenyl)-4-(3-nitropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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